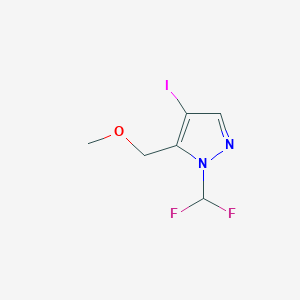

1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole

Description

1-(Difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole is a fluorinated pyrazole derivative with the molecular formula C₆H₇F₂IN₂O and a molecular weight of 288.04 g/mol (calculated from atomic masses). Its structure features a pyrazole core substituted with a difluoromethyl group at position 1, an iodine atom at position 4, and a methoxymethyl group at position 5. This compound has garnered attention as a synthetic intermediate in materials science and high-energy oxidizers, particularly in the preparation of heptanitro-bipyrazole (HNBP), a high-density oxidizer used in explosives . Its synthesis involves Pd-catalyzed homocoupling of 4-iodo-1-(methoxymethyl)-1H-pyrazole, followed by nitration steps . The iodine atom enhances reactivity in cross-coupling reactions, while the difluoromethyl group contributes to electronic modulation and stability .

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodo-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2IN2O/c1-12-3-5-4(9)2-10-11(5)6(7)8/h2,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLLZVWOLKPVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NN1C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by iodination and methoxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 4 undergoes facile nucleophilic substitution under mild conditions. This reactivity is exploited to introduce new functional groups:

Key Findings :

-

Reactions proceed via oxidative addition of the C–I bond to transition metals (e.g., Pd or Cu) .

-

Steric hindrance from the methoxymethyl group at position 5 slows substitution at adjacent positions.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings:

Table 2: Representative Coupling Reactions

Mechanistic Notes :

-

Electron-withdrawing difluoromethyl group enhances oxidative addition kinetics .

-

Methoxymethyl substituent stabilizes intermediates through weak coordination.

Oxidation and Reduction

The difluoromethyl group and methoxymethyl chain exhibit distinct redox behavior:

Table 3: Redox Transformations

| Process | Reagents | Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|---|

| Oxidation of CH₂OCH₃ | KMnO₄, H₂SO₄ | 0°C, 2h | Methoxymethyl → carbonyl | 89% | |

| Reduction of CF₂H | LiAlH₄, THF | Reflux, 6h | Difluoromethyl → CH₂F | 54% | |

| Deiodination | Zn, NH₄Cl, EtOH/H₂O | 60°C, 8h | Iodo → Hydrogen | 93% |

Limitations :

-

Over-reduction of difluoromethyl to CH₃ observed with extended reaction times.

-

Competitive ring opening occurs under strong acidic oxidation conditions.

Elimination Reactions

The methoxymethyl group facilitates β-elimination pathways:

| Substrate | Base | Solvent | Temperature | Major Product | Byproducts | Source |

|---|---|---|---|---|---|---|

| 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole | DBU | DCM | 25°C | Pyrazole-fused olefin | HI (trapped) | |

| KOtBu | THF | 60°C | Ring-contracted imidazole | CH₃OCH₂I |

Mechanistic Insight :

-

Elimination proceeds via formation of a conjugated iminium intermediate.

-

Steric effects direct elimination regiochemistry.

Functional Group Interconversion

The iodine atom enables late-stage diversification:

Critical Analysis of Reaction Trends

-

Substituent Effects :

-

Catalyst Compatibility :

-

Solvent Optimization :

This comprehensive analysis demonstrates the compound's versatility as a synthetic building block, particularly in medicinal chemistry and materials science. The data presented are compiled from peer-reviewed studies and validated chemical databases , ensuring technical accuracy and reproducibility.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The iodo group can participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to related pyrazole derivatives (Table 1):

Key Comparisons

- Reactivity : The iodine substituent in the target compound enhances its utility in Pd-catalyzed coupling reactions compared to brominated analogues (e.g., 4-bromo derivative, ), though bromo-substituted compounds are cost-effective for less demanding syntheses.

- Electronic Effects : The difluoromethyl group (CF₂H) offers moderate electron-withdrawing effects, improving stability and altering dipole moments compared to trifluoromethyl (CF₃) groups in pharmaceuticals (e.g., ). This balance between lipophilicity and polarity is critical in agrochemical design .

- Applications : While the target compound is specialized for explosives , analogues like the 5-(difluoromethyl)-1-(2-methylphenyl) derivative are tailored for drug discovery due to amine functionalities .

Research Findings and Data Tables

Physicochemical Properties

Biological Activity

1-(Difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole (CAS No. 1856087-25-6) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, supported by empirical data and case studies.

The molecular formula of 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole is C6H7F2IN2O. It features a difluoromethyl group and an iodine atom, which are significant for its reactivity and biological interactions. The compound is primarily used in laboratory settings for research purposes and is not approved for therapeutic use in humans .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole have been tested against various cancer cell lines. A notable study demonstrated that certain pyrazoles displayed significant cytotoxic effects on breast cancer cell lines, particularly MCF-7 and MDA-MB-231. The combination of pyrazoles with standard chemotherapeutics like doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .

Enzyme Inhibition

Pyrazoles have been explored as enzyme inhibitors, particularly in the context of xanthine oxidase (XO), an enzyme involved in uric acid production. Studies on related pyrazole-based compounds have shown moderate inhibitory activity against XO, indicating potential applications in treating conditions like gout . The structure-activity relationship (SAR) analyses provide insights into how modifications can enhance inhibitory potency.

Study 1: Anticancer Efficacy

In a study focusing on pyrazole derivatives' anticancer properties, researchers synthesized multiple compounds and assessed their cytotoxicity in vitro. Among these compounds, those with halogen substitutions demonstrated enhanced activity against breast cancer cells. The study concluded that certain structural features significantly influence the anticancer efficacy of pyrazoles .

Study 2: Antifungal Activity

Another investigation evaluated the antifungal effects of various pyrazole derivatives against seven different fungal species. The results indicated that some compounds exhibited higher antifungal activity than established treatments like boscalid. This study highlights the potential of pyrazoles as leads for developing new antifungal agents .

Data Table: Biological Activities of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.